

1-Cyclooctylpiperazine chemical structure and properties

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Compound of Interest

Compound Name: 1-Cyclooctylpiperazine

Cat. No.: B1585666

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An In-Depth Technical Guide to **1-Cyclooctylpiperazine**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

1-Cyclooctylpiperazine (CAS No. 21043-43-6) is a heterocyclic organic compound that has emerged as a significant building block in medicinal chemistry and pharmaceutical research and development. Its unique structure, which combines a piperazine ring with a bulky cyclooctyl group, offers a versatile scaffold for the synthesis of novel active pharmaceutical ingredients (APIs). The piperazine moiety is a common pharmacophore in numerous approved drugs, valued for its ability to influence solubility, pharmacokinetic properties, and receptor binding interactions.[1][2] The addition of the cyclooctyl substituent further modulates these characteristics, impacting lipophilicity, metabolic stability, and target selectivity.[2] This guide provides a comprehensive technical overview of **1-Cyclooctylpiperazine**, detailing its physicochemical properties, a robust synthesis protocol via reductive amination, characteristic analytical data, pharmacological significance, and essential safety protocols.

Chemical Identity and Physicochemical Properties

1-Cyclooctylpiperazine is a disubstituted piperazine where one of the nitrogen atoms is connected to a cyclooctyl ring. This structure imparts a combination of properties that are highly desirable in drug design. The basic nitrogen of the piperazine ring can be used for salt formation to improve solubility, while the large, lipophilic cyclooctyl group can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.

Table 1: Physicochemical Properties of **1-Cyclooctylpiperazine**

Property	Value	Source(s)
CAS Number	21043-43-6	[2] [3]
Molecular Formula	C ₁₂ H ₂₄ N ₂	[3]
Molecular Weight	196.33 g/mol	[3]
IUPAC Name	1-cyclooctylpiperazine	[3]
Boiling Point	75 °C	[3]
Flash Point	102.5 °C	[3]
Refractive Index	1.488	[3]
XLogP3	2.5	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Topological Polar Surface Area	15.3 Å ²	[3]

Synthesis and Characterization

The synthesis of N-alkyl and N-cycloalkyl piperazines is a fundamental transformation in organic chemistry, with reductive amination being one of the most efficient and widely used methods.[\[4\]](#)[\[5\]](#)[\[6\]](#) This one-pot reaction involves the condensation of an amine (piperazine) with a carbonyl compound (cyclooctanone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a reliable, lab-scale synthesis of **1-Cyclooctylpiperazine** from piperazine and cyclooctanone.

Materials:

- Piperazine (anhydrous)
- Cyclooctanone
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Acetic Acid (glacial)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

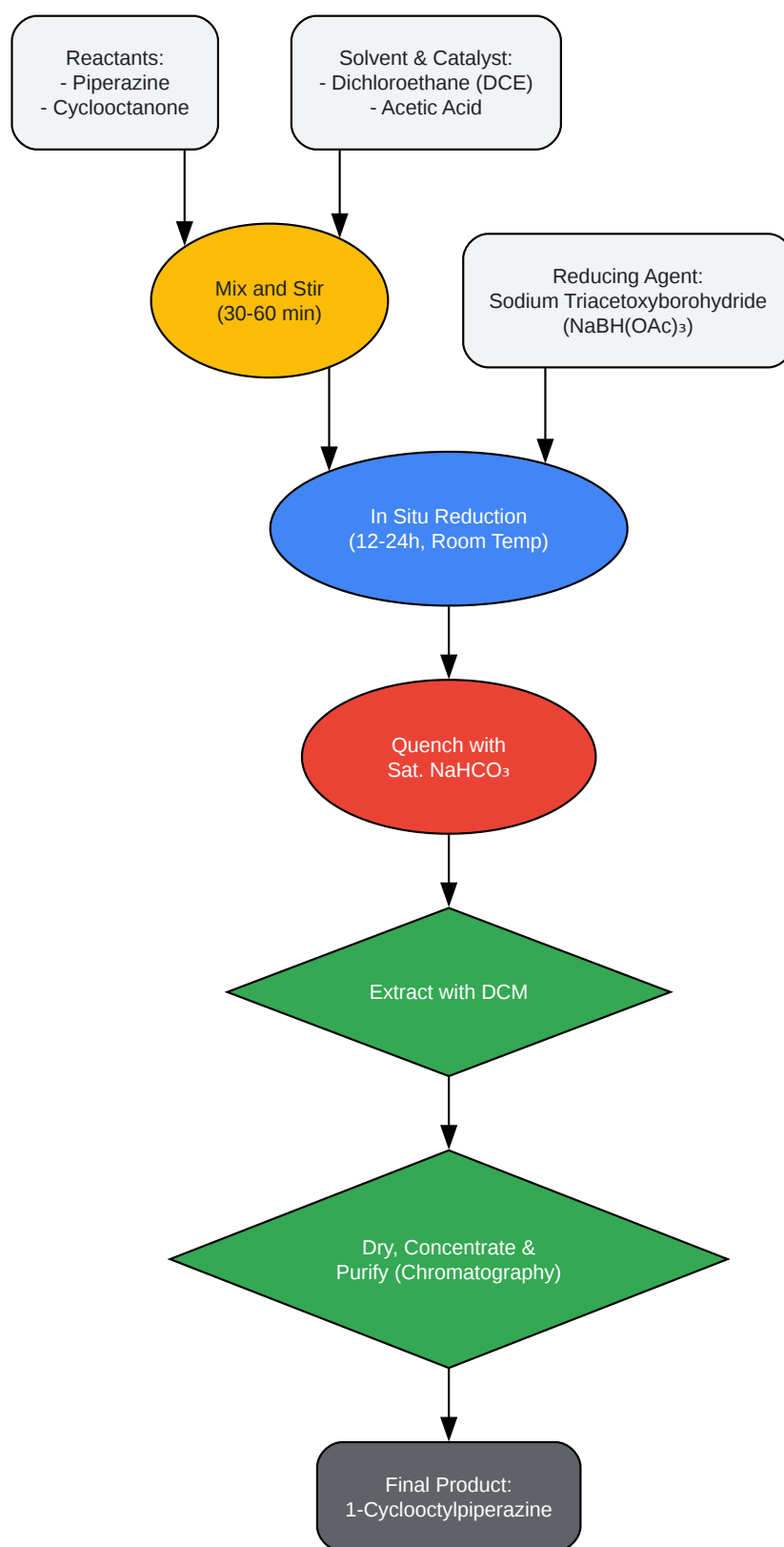
Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in 1,2-dichloroethane (DCE). Add cyclooctanone (1.0-1.2 equivalents) to the solution.
- **Acidification:** Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. The acid catalyzes the formation of the enamine/iminium ion intermediate.
- **Stirring:** Allow the mixture to stir at room temperature for 30-60 minutes.
- **Reduction:** Carefully add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents) portion-wise to the stirring mixture. $\text{NaBH}(\text{OAc})_3$ is a mild and selective reducing agent ideal for reductive aminations, capable of reducing the iminium ion in the presence of the ketone.

[\[6\]](#)

- **Reaction Monitoring:** Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
- **Workup - Quenching:** Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to quench the reaction and neutralize the acetic acid.
- **Workup - Extraction:** Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
- **Workup - Washing:** Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil or solid can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **1-Cyclooctylpiperazine**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-Cyclooctylpiperazine** via reductive amination.

Spectroscopic Characterization

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for both the piperazine and cyclooctyl moieties. The protons on the piperazine ring typically appear as broad multiplets in the range of δ 2.4-3.5 ppm.[7][8] The methine proton on the cyclooctyl ring attached to the nitrogen will appear as a multiplet, likely further downfield than the other cyclooctyl protons. The numerous CH₂ groups of the cyclooctyl ring will present as a complex series of overlapping multiplets, typically in the δ 1.4-1.8 ppm region. The NH proton of the piperazine ring will appear as a broad singlet, which can exchange with D₂O.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will show signals corresponding to the inequivalent carbons. The carbons of the piperazine ring are expected in the δ 45-55 ppm range. The CH carbons of the cyclooctyl group will appear in the aliphatic region (δ 25-70 ppm), with the carbon directly attached to the nitrogen (C-N) being the most downfield.
- **Mass Spectrometry (MS):** Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for molecular weight confirmation. The molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ should be observed at m/z 196 or 197, respectively.[9] Common fragmentation patterns would involve the cleavage of the C-N bond, leading to fragments corresponding to the piperazine ring (m/z 85) and the cyclooctyl cation (m/z 111).

Applications in Pharmaceutical R&D

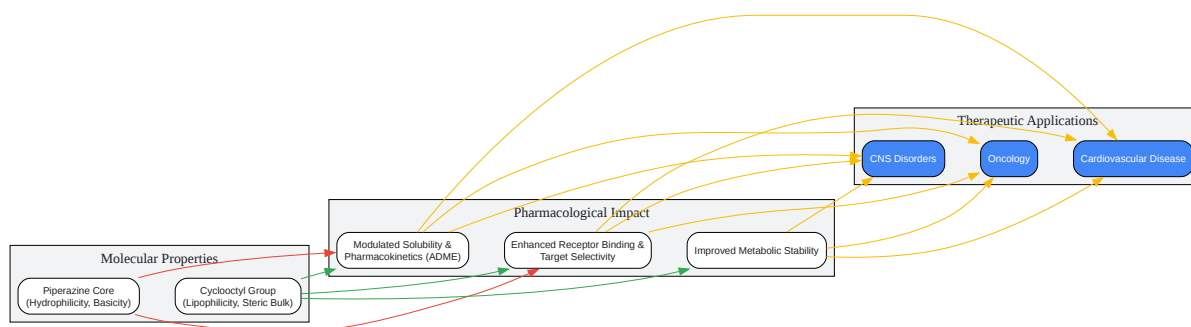
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in drugs for diverse therapeutic areas.[10][11][12][13] **1-Cyclooctylpiperazine** serves as a valuable intermediate, allowing for the introduction of a specific lipophilic and conformational anchor into a drug candidate.

- **Scaffold for Lead Optimization:** In drug development, modifying substituents on a core scaffold is a key strategy in the lead optimization phase. The secondary amine of **1-Cyclooctylpiperazine** provides a reactive handle for further functionalization, enabling the creation of a library of analogs to explore structure-activity relationships (SAR).[1][2]
- **Modulation of Pharmacokinetics:** The bulky cyclooctyl group can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This makes it a particularly useful building block for developing agents

targeting the central nervous system (CNS).[2][10] It can also sterically hinder metabolic attack at the piperazine ring, potentially increasing the drug's half-life.

- **Therapeutic Areas:** As a versatile intermediate, **1-Cyclooctylpiperazine** is used in the synthesis of novel compounds investigated for a range of diseases, including CNS disorders (e.g., antipsychotics, antidepressants), cardiovascular diseases, and oncology.[1][2][11] The piperazine core is known to interact with monoamine pathway receptors like dopamine and serotonin receptors, which are important targets in neuropharmacology.[10][13]

Logical Relationship Diagram



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Caption: Influence of **1-Cyclooctylpiperazine**'s structure on drug properties and applications.

Safety and Handling

As with all chemical reagents, **1-Cyclooctylpiperazine** should be handled with appropriate care in a well-ventilated area or chemical fume hood.

- Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
- First Aid Measures:
 - If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention. [4]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
- Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[4]
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

1-Cyclooctylpiperazine is a strategically important chemical intermediate for pharmaceutical research. Its distinct combination of a reactive piperazine core and a lipophilic cyclooctyl moiety provides medicinal chemists with a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its synthesis, characterization, and handling is essential for its effective application in the discovery and development of next-generation therapeutics.

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References

- 1. rsc.org [rsc.org]
- 2. nbinnno.com [nbinnno.com]
- 3. echemi.com [echemi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
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